molecular formula C16H11FO3S B8745276 2-(4-Fluorophenyl)-5-methoxybenzo[B]thiophene-3-carboxylic acid

2-(4-Fluorophenyl)-5-methoxybenzo[B]thiophene-3-carboxylic acid

Cat. No.: B8745276
M. Wt: 302.3 g/mol
InChI Key: VFLOOVLEZWIUIR-UHFFFAOYSA-N
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Description

2-(4-Fluorophenyl)-5-methoxybenzo[B]thiophene-3-carboxylic acid is a useful research compound. Its molecular formula is C16H11FO3S and its molecular weight is 302.3 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C16H11FO3S

Molecular Weight

302.3 g/mol

IUPAC Name

2-(4-fluorophenyl)-5-methoxy-1-benzothiophene-3-carboxylic acid

InChI

InChI=1S/C16H11FO3S/c1-20-11-6-7-13-12(8-11)14(16(18)19)15(21-13)9-2-4-10(17)5-3-9/h2-8H,1H3,(H,18,19)

InChI Key

VFLOOVLEZWIUIR-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)SC(=C2C(=O)O)C3=CC=C(C=C3)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution containing methyl 2-(4-fluorophenyl)-5-methoxybenzo[b]thiophene-3-carboxylate (0.59 g, 1.9 mmol), THF (13.5 mL) and methanol (8.5 mL) was added aqueous lithium hydroxide (9.3 mL, 2.0 M). The solution was maintained at 50° C. for 15 h. The solution was cooled to room temperature, adjusted to below pH 4 with aqueous HCl (22 mL, 1.0 N) and extracted with ethyl acetate (3×15 mL). The combined organic portions were washed with brine (15 mL), dried over MgSO4, filtered and concentrated to afford 2-(4-fluorophenyl)-5-methoxybenzo[b]thiophene-3-carboxylic acid as white solid which was used without further purification. 1H NMR (500 MHz, DMSO-D6) δ ppm 12.99 (s, 1H), 7.93 (d, J=8.55 Hz, 1H), 7.80 (d, J=2.44 Hz, 1H), 7.59 (dd, J=8.55, 5.49 Hz, 2H), 7.32 (t, J=8.70 Hz, 2H), 7.11 (dd, J=8.85, 2.44 Hz, 1H), 3.82-3.87 (m, 3H). LCMS: retention time: 1.532 min. LC data was recorded on a Shimadzu LC-10AS liquid chromatograph equipped with a Phenomenex-Luna, 10 micron, C18, 4.6×50 mm column using a SPD-10AV UV-Vis detector at a detector wave length of 220 nM. The elution conditions employed a flow rate of 4 mL/min, a gradient of 100% solvent A/0% solvent B to 0% solvent A/100% solvent B, a gradient time of 4 min, a hold time of 1 min, and an analysis time of 5 min where solvent A was 5% CH3CN/95% H2O/10 mM ammonium acetate and solvent B was 5% H2O/95% CH3CN/10 mM ammonium acetate. MS data was determined using a Micromass Platform for LC in electrospray mode. m/z 303 (MH+).
Name
methyl 2-(4-fluorophenyl)-5-methoxybenzo[b]thiophene-3-carboxylate
Quantity
0.59 g
Type
reactant
Reaction Step One
Name
Quantity
13.5 mL
Type
reactant
Reaction Step One
Quantity
8.5 mL
Type
solvent
Reaction Step One
Quantity
9.3 mL
Type
reactant
Reaction Step Two
Name
Quantity
22 mL
Type
reactant
Reaction Step Three

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